(2E)-3-(2,3-dimethoxyphenyl)prop-2-en-1-aminehydrochloride
Description
The compound (2E)-3-(2,3-dimethoxyphenyl)prop-2-en-1-amine hydrochloride (CAS: EN300-7618393) is a chiral organic salt with the molecular formula C₉H₁₄Cl₂N₂ and a molecular weight of 221.13 g/mol . It features a trans-configured propen-1-amine backbone (E-configuration at the double bond) substituted with a 2,3-dimethoxyphenyl group. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and crystallographic studies.
Properties
Molecular Formula |
C11H16ClNO2 |
|---|---|
Molecular Weight |
229.70 g/mol |
IUPAC Name |
(E)-3-(2,3-dimethoxyphenyl)prop-2-en-1-amine;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-13-10-7-3-5-9(6-4-8-12)11(10)14-2;/h3-7H,8,12H2,1-2H3;1H/b6-4+; |
InChI Key |
BVYZJKBHJYIFNY-CVDVRWGVSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C/CN.Cl |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=CCN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2,3-dimethoxyphenyl)prop-2-en-1-aminehydrochloride typically involves the reaction of 2,3-dimethoxybenzaldehyde with an appropriate amine under specific conditions. The reaction may proceed through a condensation reaction followed by reduction and hydrochloride salt formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving steps such as crystallization and purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming corresponding ketones or aldehydes.
Reduction: Reduction reactions may convert the compound into its corresponding alcohols or amines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
The compound is studied for its reactivity and potential as a building block in organic synthesis.
Biology
Research may focus on its biological activity, including potential antimicrobial or anticancer properties.
Medicine
The compound could be investigated for its therapeutic potential, such as its use in drug development.
Industry
In industrial applications, the compound might be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which (2E)-3-(2,3-dimethoxyphenyl)prop-2-en-1-aminehydrochloride exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, leading to modulation of biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
The 2,3-dimethoxyphenyl group distinguishes this compound from closely related molecules. Key comparisons include:
A. Diaveridine Hydrochloride (DVHC)
- Structure: 2,4-diamino-5-(3,4-dimethoxybenzyl)pyrimidine hydrochloride .
- Key Differences :
- Contains a pyrimidine ring instead of a propen-1-amine backbone.
- Methoxy groups are at the 3,4-positions of the phenyl ring, compared to 2,3-positions in the target compound.
- Activity : DVHC is a dihydrofolate reductase inhibitor with antimicrobial properties, highlighting the role of methoxy positioning in modulating biological activity .
B. (2E)-3-Phenylprop-2-en-1-amine Hydrochloride (Cinnamylamine Hydrochloride)
- Structure : Lacks methoxy substituents; phenyl group directly attached to the propen-1-amine backbone .
- Key Differences :
- Absence of methoxy groups reduces steric hindrance and electron-donating effects.
- Activity : Used in organic synthesis and as a precursor for bioactive molecules. The lack of methoxy groups may limit its enzyme-targeting specificity compared to dimethoxy-substituted analogs .
C. Curcumin Analogs with 3,4-Dimethoxyphenyl Groups
- Structure: Cyclopentanone/cyclohexanone derivatives with acryloyl and dimethoxybenzylidene groups (e.g., compound 3e in ) .
- Key Differences :
- Rigid cyclic ketone backbone vs. flexible propen-1-amine chain.
- 3,4-dimethoxyphenyl substituents enhance antioxidant and tyrosinase inhibition activities.
- Activity : Demonstrated potent free radical scavenging (IC₅₀: 8–12 μM) and angiotensin-converting enzyme (ACE) inhibition (IC₅₀: 0.5–1.2 μM), emphasizing the importance of methoxy positioning and conjugated systems .
Pharmacological and Physicochemical Profiles
The table below summarizes key properties of the target compound and its analogs:
Impact of Methoxy Group Positioning
- 3,4-dimethoxyphenyl (DVHC, curcumin analogs): Enhances resonance stabilization and hydrogen-bonding capacity, critical for DNA-binding (DVHC) or radical scavenging (curcumin analogs) .
Biological Activity
(2E)-3-(2,3-dimethoxyphenyl)prop-2-en-1-amine hydrochloride is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
- Chemical Name : (2E)-3-(2,3-dimethoxyphenyl)prop-2-en-1-amine hydrochloride
- Molecular Formula : C12H16ClN2O2
- Molecular Weight : 256.72 g/mol
- CAS Number : 103275-23-6
The biological activity of (2E)-3-(2,3-dimethoxyphenyl)prop-2-en-1-amine hydrochloride appears to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which could affect the proliferation of certain cancer cells.
- Receptor Interaction : Preliminary studies suggest that it may interact with various receptors in the central nervous system, influencing neurotransmitter levels and potentially offering neuroprotective effects.
- Antioxidant Activity : The presence of methoxy groups in its structure may enhance its ability to scavenge free radicals, contributing to its antioxidant properties.
Biological Activity Data
Case Study 1: Anticancer Properties
A study investigated the effects of (2E)-3-(2,3-dimethoxyphenyl)prop-2-en-1-amine hydrochloride on MCF-7 breast cancer cells. The results demonstrated a significant reduction in cell proliferation at concentrations above 10 µM after 48 hours of treatment. The mechanism was attributed to apoptosis induction and cell cycle arrest.
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective properties of this compound in a model of oxidative stress induced by hydrogen peroxide in SH-SY5Y neuroblastoma cells. The compound was found to significantly reduce cell death and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Research Findings
Research indicates that (2E)-3-(2,3-dimethoxyphenyl)prop-2-en-1-amine hydrochloride has multifaceted biological activities:
- Anticancer Activity : It has been shown to inhibit tumor growth in various cancer models, suggesting its potential as a chemotherapeutic agent.
- Neuroprotection : Its ability to mitigate oxidative stress highlights its potential application in neurodegenerative diseases.
- Anti-inflammatory Properties : Some studies have suggested that it may reduce inflammation markers, indicating potential use in inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
